3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives has been reported in several studies. One study describes a one-pot regioselective synthesis of 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids as Anti-Cancer Agents . Another study reports a two-step synthetic protocol for the synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives has been confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine have been studied. For instance, a one-pot three-component reaction has been developed for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives have been analyzed in several studies. For example, one study reported the yield, melting point, and NMR data of a related compound .
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : The compound has been used in the synthesis of new BET bromodomain inhibitors .
- Method of Application : A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors .
- Results : Detailed structure–activity relationship studies led to the discovery of several new potent compounds . Some of these compounds displayed IC50 values of 2.8 and 4.5 µM against BRD4 (D1), respectively, and showed good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .
- Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .
- Method of Application : An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .
- Results : Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities . This methodology has been applied to the synthesis of key intermediates of drug candidates .
- Scientific Field: Pharmaceutical Research
- Application : “3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine” is used in the development of new pharmaceuticals .
- Method of Application : The compound is used as a key scaffold in the synthesis of several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .
- Results : The development of these pharmaceuticals has led to the creation of drugs that are effective in treating various conditions .
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFVHKXWXHRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591472 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine | |
CAS RN |
704879-74-3 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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